Ethyl 2-[(2,2-dimethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 2-[(2,2-dimethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 431986-86-6
VCID: VC0431289
InChI: InChI=1S/C17H25NO3S/c1-5-17(3,4)16(20)18-14-13(15(19)21-6-2)11-9-7-8-10-12(11)22-14/h5-10H2,1-4H3,(H,18,20)
SMILES: CCC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Molecular Formula: C17H25NO3S
Molecular Weight: 323.5g/mol

Ethyl 2-[(2,2-dimethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 431986-86-6

Main Products

VCID: VC0431289

Molecular Formula: C17H25NO3S

Molecular Weight: 323.5g/mol

Ethyl 2-[(2,2-dimethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 431986-86-6

CAS No. 431986-86-6
Product Name Ethyl 2-[(2,2-dimethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Molecular Formula C17H25NO3S
Molecular Weight 323.5g/mol
IUPAC Name ethyl 2-(2,2-dimethylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C17H25NO3S/c1-5-17(3,4)16(20)18-14-13(15(19)21-6-2)11-9-7-8-10-12(11)22-14/h5-10H2,1-4H3,(H,18,20)
Standard InChIKey UJEMEKRRZXKJPA-UHFFFAOYSA-N
SMILES CCC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Canonical SMILES CCC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
PubChem Compound 899457
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator